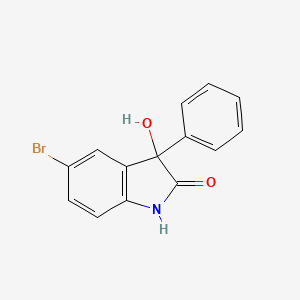

5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antiviral Agents

Indole derivatives, including 5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one, have shown significant potential as antiviral agents. These compounds can inhibit the replication of viruses by interfering with viral enzymes or proteins. For instance, certain indole derivatives have demonstrated activity against influenza A and Coxsackie B viruses .

Anticancer Research

The indole scaffold is a key structure in many anticancer agents. 5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one can be used to develop compounds that induce apoptosis in cancer cells or inhibit cancer cell proliferation. This application is crucial for creating new chemotherapeutic agents that target specific cancer pathways .

Antimicrobial Agents

This compound has been investigated for its antimicrobial properties. Indole derivatives can disrupt bacterial cell walls or inhibit essential bacterial enzymes, making them effective against a range of bacterial infections. This is particularly important in the development of new antibiotics to combat resistant bacterial strains .

Anti-inflammatory Agents

Research has shown that indole derivatives can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines or enzymes like COX-2. This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Properties

5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one has been studied for its antioxidant properties. Compounds with antioxidant activity can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This application is significant in the prevention of diseases related to oxidative stress, such as neurodegenerative diseases .

Neuroprotective Agents

Indole derivatives have shown promise as neuroprotective agents. They can protect neurons from damage caused by various neurotoxic agents. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Zukünftige Richtungen

The future directions of research on 5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Given the biological significance of indole derivatives , there could also be potential for exploring its biological activities and applications in treating various disorders.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to a variety of potential therapeutic effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary widely depending on the specific derivative and target.

Pharmacokinetics

Some predicted properties include a density of 16±01 g/cm³, a boiling point of 5031±500 °C at 760 mmHg, and a water solubility at 25 deg C of 2585 mg/L . These properties can impact the bioavailability of the compound, influencing how effectively it can exert its effects in the body.

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

5-bromo-3-hydroxy-3-phenyl-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2/c15-10-6-7-12-11(8-10)14(18,13(17)16-12)9-4-2-1-3-5-9/h1-8,18H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYNCZOJDWVGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}propanoic acid hydrochloride](/img/structure/B2844983.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2844988.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2844990.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2844993.png)

![1,6-Dimethyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2844994.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2844995.png)

![3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2844996.png)

![2-{[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2845003.png)

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2845004.png)